molecular formula C8H10ClN B8611332 6-Chloro-2,3-dimethylaniline

6-Chloro-2,3-dimethylaniline

Cat. No.: B8611332
M. Wt: 155.62 g/mol
InChI Key: ZPORQEZADTUGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,3-dimethylaniline (C₈H₁₀ClN) is an aromatic amine featuring a benzene ring substituted with a chlorine atom at position 6 and methyl groups at positions 2 and 3. This compound is structurally significant due to the electron-donating methyl groups and electron-withdrawing chlorine, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

6-chloro-2,3-dimethylaniline

InChI

InChI=1S/C8H10ClN/c1-5-3-4-7(9)8(10)6(5)2/h3-4H,10H2,1-2H3

InChI Key

ZPORQEZADTUGGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups
6-Chloro-2,3-dimethylaniline Cl (6), CH₃ (2,3) 155.62 g/mol Amine
N-[1-(2-chlorophenyl)ethyl]-2,3-dimethylaniline Cl (2 on phenyl), CH₃ (2,3), CH₂CH₃ (N-substituent) 259.77 g/mol Amine, Ethyl group
6-Chloro-2,3-dimethoxypyridine Cl (6), OCH₃ (2,3) 173.59 g/mol Pyridine, Methoxy
6-Chloro-2,4-dinitroaniline Cl (6), NO₂ (2,4) 217.57 g/mol Amine, Nitro
  • In contrast, nitro groups in 6-Chloro-2,4-dinitroaniline strongly deactivate the ring, directing reactions to specific positions . Methoxy groups in 6-Chloro-2,3-dimethoxypyridine exert resonance effects, altering reactivity compared to methyl-substituted aniline derivatives .
  • Steric Effects :

    • N-[1-(2-chlorophenyl)ethyl]-2,3-dimethylaniline features a bulky ethyl substituent on the amine, which may hinder nucleophilic attacks or reduce solubility compared to the parent compound .

Key Research Findings and Gaps

  • Reactivity Studies: highlights hydrazinolysis and conjugate addition reactions in structurally related ketones, implying that 6-Chloro-2,3-dimethylaniline could undergo similar transformations for functional group interconversion .
  • Data Limitations : Quantitative data (e.g., melting points, solubility) are absent in the provided evidence, necessitating further experimental characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.